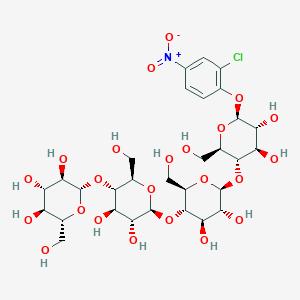
tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride, also known as L-Glutamic acid α-tert-butyl ester hydrochloride, is a compound widely used in the field of peptide synthesis. It serves as a protected form of glutamic acid, which is an important amino acid in biological systems. The tert-butyl ester group protects the carboxyl group of glutamic acid, making it more stable and easier to handle during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride typically involves the esterification of L-glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反应分析
Types of Reactions
tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.
Substitution: Reagents such as carbodiimides (e.g., EDC, DCC) are used to facilitate the formation of amide bonds.
Oxidation and Reduction: Mild oxidizing or reducing agents can be used, depending on the desired transformation.
Major Products
Hydrolysis: L-glutamic acid
Substitution: Various peptides and amides
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound
科学研究应用
tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is employed in the synthesis of pharmaceutical compounds, including peptide-based drugs.
Industry: this compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl ester group protects the carboxyl group, preventing unwanted side reactions during peptide bond formation. Once the desired peptide is synthesized, the protecting group can be removed under acidic conditions to yield the free peptide.
相似化合物的比较
Similar Compounds
H-Glu(OtBu)-OtBu HCl: Another protected form of glutamic acid with two tert-butyl ester groups.
H-Glu(OBzl)-OtBu HCl: A similar compound with a benzyl ester protecting group.
H-Glu(OtBu)-OtBu: The free base form without the hydrochloride salt.
Uniqueness
tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride is unique due to its specific protecting group, which provides stability and ease of handling during peptide synthesis. The hydrochloride salt form also enhances its solubility in aqueous solutions, making it more versatile for various applications.
属性
IUPAC Name |
tert-butyl 4,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLREMKEFHDCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

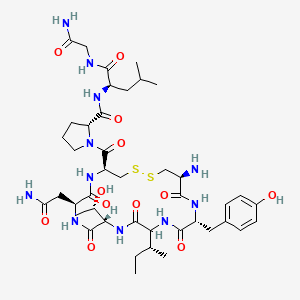

![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)
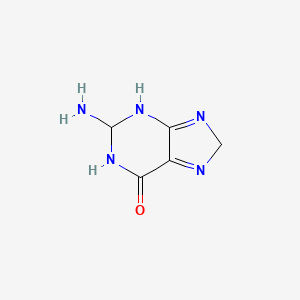
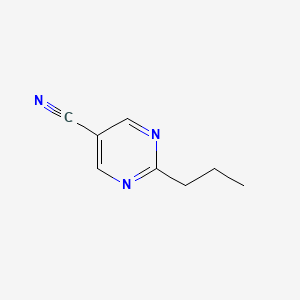
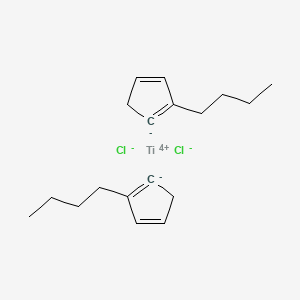
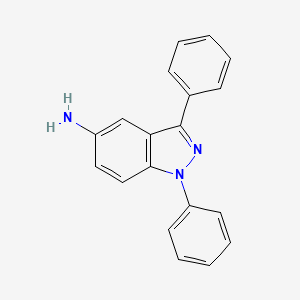
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
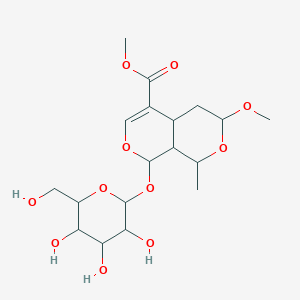


![N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)
